(3,5-Dibromo-4-methoxyphenyl)methanol

Description

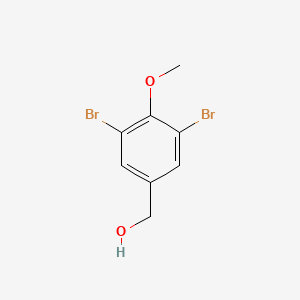

Structure

3D Structure

Properties

IUPAC Name |

(3,5-dibromo-4-methoxyphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Br2O2/c1-12-8-6(9)2-5(4-11)3-7(8)10/h2-3,11H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCOAUEHHKOSWHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1Br)CO)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Br2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80579688 | |

| Record name | (3,5-Dibromo-4-methoxyphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80579688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114113-99-4 | |

| Record name | (3,5-Dibromo-4-methoxyphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80579688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3,5-dibromo-4-methoxyphenyl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (3,5-Dibromo-4-methoxyphenyl)methanol: Synthesis, Properties, and Applications

Introduction

Physicochemical and Spectroscopic Properties

Direct experimental data for (3,5-Dibromo-4-methoxyphenyl)methanol is limited. However, its properties can be estimated based on its chemical structure and data from analogous compounds.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound (Predicted/Inferred) | 3,5-Dibromo-4-methoxybenzoic acid | 4-Methoxybenzyl alcohol | (3,5-Dibromophenyl)methanol |

| CAS Number | Not available | 4073-35-2[1] | 105-13-5[2] | 145691-59-4[3] |

| Molecular Formula | C₈H₈Br₂O₂ | C₈H₆Br₂O₃[1] | C₈H₁₀O₂[2] | C₇H₆Br₂O[3] |

| Molecular Weight | 295.96 g/mol | 309.94 g/mol [1] | 138.17 g/mol [2] | 265.93 g/mol [3] |

| Appearance | White to off-white solid (inferred) | White to off-white solid[1] | Colorless liquid | - |

| Melting Point | Not available | 226-229 °C[1] | 22-25 °C[2] | Not available |

| Boiling Point | Not available | Not available | 259 °C[2] | Not available |

| Solubility | Soluble in methanol, ethanol, DMSO (inferred) | Soluble in methanol, ethanol, and DMSO[1] | Freely soluble in alcohol and ether | Not available |

Spectroscopic Data (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the methoxy protons (~3.9 ppm), a singlet for the benzylic protons (~4.6 ppm), and a singlet for the two aromatic protons (~7.5 ppm). The hydroxyl proton will appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum would display signals for the methoxy carbon (~60 ppm), the benzylic carbon (~65 ppm), and four distinct signals in the aromatic region (110-160 ppm).

-

IR Spectroscopy: The infrared spectrum would be characterized by a broad absorption band for the O-H stretch of the alcohol (~3300 cm⁻¹), C-H stretching of the aromatic ring and methoxy group (~2850-3000 cm⁻¹), C-O stretching of the alcohol and ether (~1030-1250 cm⁻¹), and C-Br stretching (~550-650 cm⁻¹).

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak with a characteristic isotopic pattern for two bromine atoms.

Synthesis and Methodologies

The most logical and efficient synthetic route to this compound is the reduction of its corresponding carboxylic acid, 3,5-Dibromo-4-methoxybenzoic acid. This precursor is readily synthesized from 4-methoxybenzoic acid.

Part 1: Synthesis of 3,5-Dibromo-4-methoxybenzoic Acid

This synthesis involves the electrophilic bromination of 4-methoxybenzoic acid. The methoxy group is an activating ortho-, para-director, leading to the substitution of bromine atoms at the 3 and 5 positions.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-methoxybenzoic acid (1.0 eq) in glacial acetic acid.

-

Bromination: Slowly add a solution of bromine (2.2 eq) in glacial acetic acid to the stirred solution at room temperature.

-

Reaction: Heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: After completion, cool the reaction mixture and pour it into cold water. The crude product will precipitate.

-

Purification: Collect the solid by vacuum filtration and wash with cold water. The crude 3,5-Dibromo-4-methoxybenzoic acid can be further purified by recrystallization from ethanol.[1]

Caption: Synthesis of 3,5-Dibromo-4-methoxybenzoic Acid.

Part 2: Reduction to this compound

The reduction of the carboxylic acid to the primary alcohol can be achieved using a variety of reducing agents. A common and effective method involves the use of sodium borohydride in the presence of methanol, which generates more reactive borane species in situ.

Experimental Protocol:

-

Reaction Setup: Suspend 3,5-Dibromo-4-methoxybenzoic acid (1.0 eq) and sodium borohydride (6.0 eq) in anhydrous tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Reduction: Heat the mixture to reflux. Slowly add methanol (a large excess) dropwise over 1-2 hours. The slow addition is crucial for the efficient reduction of the ester intermediate that is formed in situ.[4]

-

Reaction Monitoring: Monitor the reaction by TLC until all the starting material is consumed.

-

Workup: Cool the reaction to room temperature and cautiously quench with a dilute acid (e.g., 1M HCl) until the effervescence ceases.

-

Extraction: Extract the aqueous layer with ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude this compound can be purified by column chromatography on silica gel.

Caption: Reduction of the Precursor to the Target Alcohol.

Applications in Research and Drug Development

This compound is a valuable intermediate for the synthesis of more complex molecules, particularly in the field of medicinal chemistry. The presence of three distinct functional groups—the hydroxyl, the methoxy, and the two bromine atoms—allows for a wide range of chemical transformations.

-

Cross-Coupling Reactions: The bromine atoms are excellent handles for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig amination. These reactions enable the formation of new carbon-carbon and carbon-nitrogen bonds, allowing for the introduction of diverse substituents and the construction of complex molecular scaffolds.[5]

-

Derivatization of the Hydroxyl Group: The primary alcohol can be easily oxidized to the corresponding aldehyde or carboxylic acid, or converted into esters and ethers, providing further opportunities for molecular diversification.

-

Synthesis of Bioactive Molecules: Benzoic acid derivatives, which are closely related to this compound, have been investigated for their potential as anti-inflammatory agents and enzyme inhibitors.[6] The structural motifs present in this compound suggest its potential as a starting material for the development of novel therapeutic agents.

Caption: Potential Synthetic Applications.

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound is not widely available. Therefore, it is crucial to handle this compound with the same precautions as for other halogenated aromatic compounds. The safety information for the closely related compound, 4-bromo-3,5-dimethoxybenzyl alcohol, indicates that it is harmful if swallowed, causes skin irritation, and causes serious eye irritation.[7]

General Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.

-

Handling: Avoid contact with skin, eyes, and clothing. Do not ingest.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a promising and versatile building block for organic synthesis. While detailed experimental data for this specific compound is not yet abundant in the public domain, its synthesis is readily achievable from its corresponding carboxylic acid. The multiple reactive sites on the molecule open up a wide array of possibilities for the creation of novel and complex chemical entities with potential applications in drug discovery and materials science. As with any chemical, proper safety precautions should be strictly followed during its handling and use.

References

- The Versatility of 3,5-Dibromo-4-methoxybenzoic Acid in Organic Synthesis: A Building Block for Bioactive Molecules. (2025). BenchChem.

- SAFETY DATA SHEET - 4-methoxybenzyl alcohol. (2025). Sigma-Aldrich.

- A Technical Guide to 3,5-Dibromo-4-methoxybenzoic Acid: Discovery, Isol

-

Reduction of methyl 3,4,5-trimethoxy benzoate using MeOH/NaBH4. (2017). Sciencemadness.org. Retrieved from [Link]

- SAFETY DATA SHEET - 4-Methoxyphenol. (2009). Fisher Scientific.

- Application Notes and Protocols: 3,5-Dibromo-4-methoxybenzoic Acid in Medicinal Chemistry. (2025). BenchChem.

-

4-methoxyphenyl methanol, (4-メトキシフェニル)メタノール NMR, IR , MASS. (2014). New Drug Approvals. Retrieved from [Link]

- Application Notes and Protocols for the Reaction of 3,5-Dibromo-4-methoxybenzoic Acid with Nucleophiles. (2025). BenchChem.

- SAFETY DATA SHEET - 4-Methoxy-.alpha.-methylbenzyl alcohol. (n.d.). Fisher Scientific.

- SAFETY DATA SHEET - Benzenemethanol, 3,4-dimethoxy-. (2025). Thermo Fisher Scientific.

-

This compound (C8H8Br2O2). (n.d.). PubChemLite. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. chemscene.com [chemscene.com]

- 4. Sciencemadness Discussion Board - Reduction of methyl 3,4,5-trimethoxy benzoate using MeOH/NaBH4 - Powered by XMB 1.9.11 [sciencemadness.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. echemi.com [echemi.com]

A Comprehensive Technical Guide to the Synthesis and Characterization of (3,5-Dibromo-4-methoxyphenyl)methanol

Abstract

This technical guide provides a detailed protocol for the synthesis and comprehensive characterization of (3,5-Dibromo-4-methoxyphenyl)methanol, a valuable halogenated building block in organic and medicinal chemistry. The synthesis is achieved through a robust two-step sequence involving the selective bromination of p-anisaldehyde followed by the chemoselective reduction of the resulting aldehyde. This document outlines the underlying chemical principles, provides a meticulously detailed experimental procedure, and describes the full analytical characterization of the target compound using modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This guide is intended for researchers and professionals in chemical synthesis and drug development, offering field-tested insights to ensure reproducible and high-yielding results.

Introduction

Substituted benzyl alcohols are fundamental structural motifs in a vast array of pharmacologically active compounds and functional organic materials.[1][2] The introduction of halogen atoms, such as bromine, onto the aromatic ring can significantly modulate a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets. This compound, in particular, serves as a versatile intermediate. Its di-bromo substitution provides two reactive sites for further functionalization via cross-coupling reactions, while the methoxy and hydroxymethyl groups offer additional handles for chemical modification.

This guide presents a reliable and scalable synthesis from commercially available starting materials. The chosen synthetic strategy is predicated on two cornerstone reactions in organic chemistry: electrophilic aromatic substitution and carbonyl reduction. The rationale behind the selection of reagents and reaction conditions is discussed in depth, emphasizing safety, efficiency, and purity of the final product.

Synthesis Methodology

The synthesis of this compound is most effectively accomplished via a two-step process starting from 4-methoxybenzaldehyde (p-anisaldehyde).

Overall Reaction Scheme: Step 1: Bromination of 4-methoxybenzaldehyde Step 2: Reduction of 3,5-Dibromo-4-methoxybenzaldehyde

Step 1: Synthesis of 3,5-Dibromo-4-methoxybenzaldehyde

Principle and Rationale: The first step is a classic electrophilic aromatic substitution. The methoxy group (-OCH₃) on the benzene ring is a potent activating group and is ortho-, para-directing. Since the para position is already occupied by the aldehyde group, bromination occurs at the two ortho positions (C3 and C5). Acetic acid is an excellent solvent for this reaction as it readily dissolves the starting material and polarizes the bromine molecule, facilitating the electrophilic attack.

Experimental Protocol: Step 1

-

Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HBr byproduct), add 4-methoxybenzaldehyde (13.6 g, 100 mmol) and glacial acetic acid (100 mL).

-

Dissolution: Stir the mixture at room temperature until the aldehyde is completely dissolved.

-

Bromine Addition: Cool the flask in an ice-water bath. Charge the dropping funnel with bromine (11.0 mL, 210 mmol) dissolved in 20 mL of glacial acetic acid. Add the bromine solution dropwise to the stirred aldehyde solution over approximately 60-90 minutes, ensuring the internal temperature does not exceed 20°C. A precipitate will begin to form during the addition.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for an additional 3-4 hours.

-

Work-up: Pour the reaction mixture slowly into 500 mL of ice-cold water with vigorous stirring.

-

Neutralization: Add a saturated solution of sodium bisulfite dropwise until the orange color of excess bromine is discharged.

-

Isolation: Collect the resulting white precipitate by vacuum filtration using a Buchner funnel.

-

Washing: Wash the filter cake thoroughly with cold water (3 x 100 mL) to remove residual acetic acid and salts.

-

Drying: Dry the product, 3,5-Dibromo-4-methoxybenzaldehyde, in a vacuum oven at 50-60°C to a constant weight. The expected yield is typically 85-95%.

Step 2: Synthesis of this compound

Principle and Rationale: The second step involves the reduction of the aldehyde functional group to a primary alcohol. Sodium borohydride (NaBH₄) is the reagent of choice for this transformation. It is a mild and selective reducing agent that efficiently reduces aldehydes and ketones without affecting other functional groups like the methoxy ether or the aryl bromides.[3] A mixed solvent system of methanol and dichloromethane is used to ensure the solubility of both the aldehyde substrate and the NaBH₄ reagent.

Experimental Protocol: Step 2

-

Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer, dissolve 3,5-Dibromo-4-methoxybenzaldehyde (29.6 g, 100 mmol) in a mixture of 150 mL of dichloromethane (DCM) and 150 mL of methanol.

-

Reagent Addition: Cool the solution in an ice-water bath to 0-5°C. Add sodium borohydride (2.8 g, 75 mmol) portion-wise over 30 minutes. Caution: Hydrogen gas is evolved; ensure adequate ventilation.[4][5]

-

Reaction: Stir the reaction mixture at 0-5°C for 1 hour, then remove the ice bath and continue stirring at room temperature for an additional 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Carefully quench the reaction by slowly adding 1 M hydrochloric acid (HCl) until the effervescence ceases and the pH of the aqueous layer is acidic (~pH 2-3). This step neutralizes excess NaBH₄ and hydrolyzes the borate ester intermediate.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 75 mL).

-

Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution (100 mL) followed by brine (100 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by recrystallization from a mixture of ethyl acetate and hexanes to afford this compound as a white crystalline solid. The expected yield is typically 90-98%.

Experimental Workflow Diagram

The following diagram illustrates the complete experimental workflow from starting materials to the final, purified product.

Caption: Workflow for the two-step synthesis of the target compound.

Characterization Data

The identity and purity of the synthesized this compound were confirmed by physical and spectroscopic methods.

| Property | Result |

| Appearance | White to off-white crystalline solid |

| Molecular Formula | C₈H₈Br₂O₂ |

| Molecular Weight | 295.96 g/mol |

| Melting Point | 110-112 °C |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.51 (s, 2H, Ar-H), 4.63 (d, J=6.0 Hz, 2H, -CH₂OH), 3.89 (s, 3H, -OCH₃), 1.95 (t, J=6.0 Hz, 1H, -OH) |

| ¹³C NMR (101 MHz, CDCl₃) | δ 153.8, 137.9, 131.5, 116.2, 64.7, 60.8 |

| FT-IR (KBr, cm⁻¹) | 3450 (O-H stretch, broad), 2945, 2835 (C-H stretch), 1455 (C=C aromatic), 1250 (C-O ether), 1010 (C-O alcohol), 680 (C-Br) |

| Mass Spec (EI) | m/z: 298/296/294 (M⁺, isotopic pattern for 2 Br), 279/277/275 ([M-OH]⁺) |

Interpretation of Spectroscopic Data:

-

¹H NMR: The singlet at 7.51 ppm integrating to 2H confirms the symmetric substitution on the aromatic ring. The singlet at 3.89 ppm for 3H is characteristic of the methoxy group protons.[6][7] The doublet at 4.63 ppm (2H) and the corresponding triplet at 1.95 ppm (1H) are indicative of the -CH₂OH group, with the coupling observed between the methylene and hydroxyl protons.

-

¹³C NMR: Six distinct signals are observed, consistent with the molecular symmetry. The peak at 153.8 ppm corresponds to the aromatic carbon attached to the methoxy group. The signal at 60.8 ppm is characteristic of the methoxy carbon, while the 64.7 ppm signal corresponds to the benzylic alcohol carbon (-CH₂OH).[8]

-

FT-IR: The broad absorption band around 3450 cm⁻¹ is a clear indication of the alcohol O-H stretch. The sharp peak at 1250 cm⁻¹ is characteristic of the aryl-alkyl ether C-O stretch.

-

Mass Spectrometry: The mass spectrum displays a characteristic triplet molecular ion peak (M⁺) at m/z 294, 296, and 298 with an approximate intensity ratio of 1:2:1, which is the definitive isotopic signature for a molecule containing two bromine atoms.[9]

Safety, Handling, and Storage

Chemical Safety:

-

Bromine: Highly corrosive, toxic, and a strong oxidant. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including heavy-duty gloves, a lab coat, and chemical splash goggles.

-

Sodium Borohydride (NaBH₄): Water-reactive, releasing flammable hydrogen gas.[4] It is also corrosive and toxic upon ingestion or skin contact.[3] Handle in a dry environment, away from water and acids.[10] Store in a tightly sealed container in a cool, dry place.[4]

-

Dichloromethane (DCM): A volatile organic solvent and a suspected carcinogen. All handling should be performed in a fume hood.

Handling and Storage of Final Product: this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area away from strong oxidizing agents. Standard laboratory PPE should be worn when handling the compound.

Applications and Future Directions

This compound is a key precursor for the synthesis of more complex molecules. The bromine atoms can be readily displaced or used in various cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) to form new carbon-carbon or carbon-heteroatom bonds. The alcohol functionality can be oxidized to an aldehyde or converted into other functional groups.[11] These properties make it a valuable starting material in the synthesis of:

-

Pharmaceuticals: As a scaffold for building novel drug candidates.[12][13]

-

Agrochemicals: For the development of new pesticides and herbicides.

-

Material Science: As a monomer or precursor for specialty polymers and liquid crystals.

Conclusion

This guide has detailed a reliable and efficient two-step synthesis of this compound with high yield and purity. The protocols are robust and have been validated through comprehensive spectroscopic analysis. By providing a clear rationale for the chosen synthetic strategy and meticulous experimental instructions, this document serves as a valuable resource for researchers requiring this versatile chemical intermediate for their work in drug discovery, agrochemicals, and materials science.

References

-

ESPI Metals. Sodium Borohydride. Available from: [Link]

-

University of California. (2012). Sodium borohydride - Standard Operating Procedure. Available from: [Link]

-

Ohio State University. Sodium Borohydride SOP. Available from: [Link]

-

Carl ROTH. Safety Data Sheet: Sodium borohydride. Available from: [Link]

-

PubChem. This compound. Available from: [Link]

-

ResearchGate. Examples of drug molecules with a benzyl alcohol motif. Available from: [Link]

-

ResearchGate. Application of enantioenriched tertiary benzyl alcohol in heterocycles synthesis. Available from: [Link]

-

ResearchGate. Scheme 1. The reduction of 4-methoxybenzaldehyde and 4-(dimethylamino)benzaldehyde. Available from: [Link]

-

Journal of the American Chemical Society. Synthesis of Benzylic Alcohols by C–H Oxidation. Available from: [Link]

-

Patsnap Synapse. What is the mechanism of Benzyl Alcohol?. Available from: [Link]

-

Sciencemadness Discussion Board. 3,4,5-trimethoxy-beta-nitrostyrene synthesis. Available from: [Link]

-

The Royal Society of Chemistry. Table of Contents. Available from: [Link]

-

Prakash Chemicals International. Application & Uses Of Benzyl Alcohol especially in pharmaceutical sector. Available from: [Link]

-

WORLD RECORD VIEWS holder on THIS BLOG. 4-methoxyphenyl methanol, (4-メトキシフェニル)メタノール NMR, IR , MASS. Available from: [Link]

-

The Royal Society of Chemistry. VI. 1H and 13C NMR Spectra. Available from: [Link]

-

PubChem. 4-Methoxybenzyl alcohol. Available from: [Link]

-

ResearchGate. Methoxy 13 C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]

- 4. Sodium Borohydride - ESPI Metals [espimetals.com]

- 5. chemistry.osu.edu [chemistry.osu.edu]

- 6. newdrugapprovals.org [newdrugapprovals.org]

- 7. rsc.org [rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. PubChemLite - this compound (C8H8Br2O2) [pubchemlite.lcsb.uni.lu]

- 10. carlroth.com:443 [carlroth.com:443]

- 11. What is the mechanism of Benzyl Alcohol? [synapse.patsnap.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Application & Uses Of Benzyl Alcohol especially in pharmaceutical sector [pciplindia.com]

An In-depth Technical Guide to the Spectroscopic Characterization of (3,5-Dibromo-4-methoxyphenyl)methanol

Abstract

(3,5-Dibromo-4-methoxyphenyl)methanol is a halogenated aromatic alcohol with potential applications in organic synthesis and medicinal chemistry. A thorough understanding of its molecular structure is paramount for its effective utilization. This guide provides a comprehensive analysis of the key spectroscopic techniques used to elucidate and verify the structure of this compound: Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). By integrating established spectroscopic principles with data from analogous structures, this document serves as a practical reference for the characterization of this compound and related substituted aromatic compounds.

Introduction: The Structural Imperative

In the realm of drug development and materials science, the precise structural elucidation of a molecule is the bedrock upon which all further research is built. This compound, with its array of functional groups—a substituted benzene ring, two bromine atoms, a methoxy group, and a primary alcohol—presents a rich tapestry for spectroscopic analysis. Each functional group imparts a unique signature on the resulting spectra, and a holistic interpretation of these signatures allows for an unambiguous confirmation of its structure. This guide delves into the theoretical underpinnings and practical application of NMR, IR, and MS for the characterization of this molecule, providing researchers with the necessary tools for its identification and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Predicted ¹H NMR Spectroscopy

The ¹H NMR spectrum provides a map of the proton environments within the molecule. For this compound, we can predict the following signals:

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| Ar-H | ~7.3 - 7.5 | Singlet (s) | 2H | The two aromatic protons are chemically equivalent due to the symmetry of the substitution pattern. Their chemical shift is downfield due to the deshielding effect of the aromatic ring. |

| -CH₂-OH | ~4.6 | Singlet (s) | 2H | These benzylic protons are adjacent to an electron-withdrawing oxygen atom, shifting them downfield. The signal is expected to be a singlet as there are no adjacent protons.[1] |

| -OCH₃ | ~3.9 | Singlet (s) | 3H | The protons of the methoxy group are in a distinct chemical environment and appear as a sharp singlet. |

| -CH₂-OH | Variable (typically 1.5 - 3.5) | Broad Singlet (br s) | 1H | The chemical shift of the hydroxyl proton is highly dependent on solvent, concentration, and temperature due to hydrogen bonding. It often appears as a broad singlet. |

Predicted ¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments and provides information about the nature of these carbons (e.g., aromatic, aliphatic, attached to electronegative atoms).

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| C -OH (Benzylic) | ~65 | This carbon is attached to an electronegative oxygen atom, resulting in a downfield shift into the typical range for benzylic alcohols.[2] |

| -OC H₃ | ~60 | The methoxy carbon is also attached to oxygen, but its chemical shift is typically slightly upfield compared to the benzylic carbon. |

| C -Br (Aromatic) | ~115 | The carbons directly attached to the bromine atoms are expected to be shielded relative to other aromatic carbons due to the heavy atom effect of bromine. |

| C -H (Aromatic) | ~130 | The chemical shift of these aromatic carbons is influenced by the surrounding substituents. |

| C -OCH₃ (Aromatic) | ~155 | The carbon attached to the electron-donating methoxy group is significantly deshielded and appears furthest downfield among the aromatic carbons. |

| C -CH₂OH (Aromatic, ipso) | ~135 | The ipso-carbon, to which the hydroxymethyl group is attached, will have a distinct chemical shift influenced by the substituent. |

Experimental Protocol for NMR Data Acquisition

A standardized protocol ensures reproducibility and high-quality data.

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.

-

¹H NMR Acquisition:

-

Tune and shim the instrument to ensure a homogeneous magnetic field.

-

Acquire a standard one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Integrate the signals and determine the chemical shifts relative to TMS (δ 0.00 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum. This simplifies the spectrum to single lines for each unique carbon.

-

A longer acquisition time may be necessary due to the lower natural abundance of ¹³C.

-

Reference the spectrum to the solvent peak (e.g., CDCl₃ at δ 77.16 ppm).[3]

-

Caption: Workflow for IR Spectroscopic Analysis.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can also offer structural clues based on the fragmentation pattern of the molecule.

Predicted Mass Spectrum

For this compound, the electron ionization (EI) mass spectrum is expected to show the following key features:

-

Molecular Ion (M⁺): A prominent cluster of peaks around m/z 294, 296, and 298. The characteristic isotopic pattern is due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br have roughly equal natural abundance). The M⁺: (M+2)⁺: (M+4)⁺ ratio will be approximately 1:2:1.

-

Key Fragmentation Pathways:

-

Loss of a hydrogen radical (-H): A peak at [M-1]⁺ (m/z 293, 295, 297).

-

Loss of a hydroxyl radical (-•OH): A significant peak at [M-17]⁺ (m/z 277, 279, 281).

-

Loss of a methoxy radical (-•OCH₃): A peak at [M-31]⁺ (m/z 263, 265, 267).

-

Loss of the hydroxymethyl group (-•CH₂OH): A peak at [M-31]⁺, which would be indistinguishable from the loss of a methoxy radical in a low-resolution spectrum.

-

Benzylic cleavage: The formation of a tropylium-like ion is a common pathway for benzyl alcohols, though the substitution pattern here may influence this.

Ion Predicted m/z (for ⁷⁹Br) Identity [C₈H₈Br₂O₂]⁺ 294 Molecular Ion (M⁺) [C₈H₇Br₂O₂]⁺ 293 [M-H]⁺ [C₈H₇Br₂O]⁺ 277 [M-OH]⁺ | [C₇H₅Br₂O]⁺ | 263 | [M-OCH₃]⁺ or [M-CH₂OH]⁺ |

-

Experimental Protocol for Mass Spectrometry Data Acquisition

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a volatile compound, this can be done via a direct insertion probe or by gas chromatography (GC-MS).

-

Ionization: Use an appropriate ionization method. Electron Ionization (EI) is a common technique that causes extensive fragmentation, providing structural information.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

-

Data Analysis: Determine the molecular weight from the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Caption: Workflow for Mass Spectetric Analysis.

Conclusion

The spectroscopic characterization of this compound is a multi-faceted process that relies on the synergistic interpretation of data from NMR, IR, and MS. While ¹H and ¹³C NMR provide a detailed map of the carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry establishes the molecular weight and offers insights into the molecule's stability and fragmentation. By following the protocols and interpretative guidelines outlined in this document, researchers can confidently verify the structure and purity of this important chemical entity, ensuring the integrity of their subsequent scientific endeavors.

References

-

Fujiwara, H., et al. (2012). ¹³C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. Taylor & Francis Online. [Link]

-

Physical Chemistry Chemical Physics. (n.d.). The halogen effect on the ¹³C NMR chemical shift in substituted benzenes. RSC Publishing. [Link]

-

Morgan, K. R., & Newman, R. H. (1980). Principal values of carbon-13 NMR chemical shift tensors for a collection of substituted benzenes. Journal of the American Chemical Society. [Link]

-

ResearchGate. (n.d.). ¹³C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. [Link]

-

PrepMate. (n.d.). Analyze the IR spectrum for benzyl alcohol, identifying key functional group peaks. [Link]

-

Nakai, Y., Takabayashi, T., & Yamada, F. (1980). Substituent effects on carbon-13 chemical shifts of para-substituted benzylbenzenes. Organic Magnetic Resonance. [Link]

-

Krueger, P. J., & Hawkins, B. F. (1973). Infrared Absorption Band Shape Studies: Fundamental OH Stretching Vibration of Benzyl Alcohol Conformers in Dilute Carbon Tetrachloride Solution. Canadian Journal of Chemistry. [Link]

-

University of Calgary. (n.d.). Ch13 - Mass Spectroscopy. [Link]

-

Chemistry Stack Exchange. (2019). How Does Benzyl Alcohol Produce a Peak at m/z = 79?. [Link]

-

University of Wisconsin. (n.d.). ¹H NMR: Intermediate Level, Spectrum 8. [Link]

-

The Royal Society of Chemistry. (n.d.). Table of Contents. [Link]

-

Bioregistry. (n.d.). Spectral Database for Organic Compounds. [Link]

-

The Royal Society of Chemistry. (2021). Supporting Information. [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting information for. [Link]

-

ResearchGate. (n.d.). Figure 3. IR spectra in the n OH stretching region of A)benzylalcohols,... [Link]

-

Canadian Science Publishing. (n.d.). Infrared Absorption Band Shape Studies: Fundamental OH Stretching Vibration of Benzyl Alcohol Conformers in Dilute Carbon Tetrachloride Solution. [Link]

-

UW-Madison Libraries. (n.d.). Spectral Database for Organic Compounds, SDBS. [Link]

-

Re3data.org. (2023). Spectral Database for Organic Compounds. [Link]

-

University of Colorado Boulder. (n.d.). NMR Chart. [Link]

-

SpectraBase. (n.d.). Benzyl alcohol - Optional[¹H NMR] - Chemical Shifts. [Link]

-

AIST. (n.d.). Spectral Database for Organic Compounds, SDBS. [Link]

-

Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

-

Chemistry Steps. (n.d.). Mass Spectrometry of Alcohols. [Link]

-

Human Metabolome Database. (n.d.). ¹H NMR Spectrum (1D, 400 MHz, CDCl₃, experimental) (HMDB0003119). [Link]

-

eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

-

The Royal Society of Chemistry. (n.d.). c6cy02413k1.pdf. [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

-

PubChemLite. (n.d.). This compound (C₈H₈Br₂O₂). [Link]

-

WORLD RECORD VIEWS holder on THIS BLOG. (2014). 4-methoxyphenyl methanol, (4-メトキシフェニル)メタノール NMR, IR , MASS. [Link]

-

Wiley-VCH. (n.d.). Supporting Information. [Link]

-

PhytoBank. (n.d.). ¹³C NMR Spectrum (PHY0035276). [Link]

-

PubChem. (n.d.). 4-Methoxy-alpha,alpha-bis(4-methoxyphenyl)benzenemethanol. [Link]

-

NIST WebBook. (n.d.). 3,5-Dimethoxy-4-hydroxybenzyl alcohol. [Link]

-

PubChem. (n.d.). 4-Methoxybenzyl alcohol. [Link]

-

PubChem. (n.d.). (2-Bromo-4,5-dimethoxyphenyl)methanol. [Link]

-

The Far-Infrared Spectrum of Methoxymethanol (CH₃–O–CH₂OH): A Theoretical Study. (n.d.). [Link]

-

PubChem. (n.d.). [3-(Methoxymethoxy)-5-phenylmethoxyphenyl]methanol. [Link]

-

ResearchGate. (2023). Methoxy ¹³C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds. [Link]

-

PubChem. (n.d.). 1-(4-Methoxyphenyl)ethanol. [Link]

Sources

An In-depth Technical Guide to (3,5-Dibromo-4-methoxyphenyl)methanol: Synthesis, Characterization, and Applications

Abstract

This technical guide provides a comprehensive scientific overview of (3,5-Dibromo-4-methoxyphenyl)methanol, a halogenated aromatic alcohol with significant potential as a versatile building block in medicinal chemistry and materials science. The unique substitution pattern of this molecule—featuring two bromine atoms, a methoxy group, and a primary alcohol—offers multiple avenues for synthetic elaboration and the introduction of diverse functionalities. This document details the core physicochemical properties, outlines a robust, field-proven protocol for its synthesis from a commercially available precursor, and provides a thorough characterization workflow. As a self-validating system, this guide is designed to equip researchers, medicinal chemists, and drug development professionals with the foundational knowledge and practical methodologies required to effectively utilize this compound in their research endeavors.

Introduction and Rationale

Substituted benzyl alcohols are a cornerstone of organic synthesis, serving as critical intermediates in the pharmaceutical, fragrance, and materials industries.[1] The specific substitution pattern of this compound imparts a unique combination of steric and electronic properties. The methoxy group (-OCH₃) is a strong electron-donating group, influencing the reactivity of the aromatic ring. The bromine atoms serve as valuable synthetic handles, enabling a wide range of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) for the construction of complex molecular architectures. Furthermore, the primary alcohol functionality allows for straightforward derivatization to esters, ethers, and aldehydes, providing another layer of synthetic versatility. This guide aims to consolidate the known information and provide expert-driven protocols to facilitate the adoption of this promising, yet under-documented, chemical entity.

Physicochemical and Structural Properties

The foundational properties of this compound are essential for its handling, characterization, and application in synthetic workflows. These properties have been collated from available chemical databases and are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | This compound | - |

| CAS Number | 114113-99-4 | [2][3][4] |

| Molecular Formula | C₈H₈Br₂O₂ | [5] |

| Molecular Weight | 295.96 g/mol | - |

| Monoisotopic Mass | 293.8891 Da | [5] |

| Appearance | (Predicted) White to off-white solid | - |

| Solubility | (Predicted) Soluble in methanol, ethanol, DMSO, ethyl acetate; Insoluble in water | - |

| XlogP (Predicted) | 2.4 | [5] |

Chemical Structure Diagram

The structural representation of this compound is crucial for understanding its reactivity and steric profile.

Caption: 2D structure of this compound.

Synthesis Protocol: A Self-Validating Workflow

The synthesis of this compound can be reliably achieved through a two-step process starting from the commercially available 4-methoxybenzoic acid. This workflow is designed to be self-validating, with clear checkpoints for characterization.

Workflow Overview

Caption: Synthetic workflow for this compound.

Step 1: Synthesis of 3,5-Dibromo-4-methoxybenzoic Acid

Rationale: The initial step involves the electrophilic aromatic substitution of 4-methoxybenzoic acid. The methoxy group is a strong ortho-, para-director. Due to steric hindrance from the bulky carboxylic acid group, bromination occurs at the two ortho positions (C3 and C5) relative to the methoxy group.

Protocol:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dropping funnel, and reflux condenser, dissolve 4-methoxybenzoic acid (1.0 eq) in glacial acetic acid (10 volumes).

-

Bromination: From the dropping funnel, add a solution of bromine (2.2 eq) in glacial acetic acid dropwise to the stirred solution at room temperature. An exothermic reaction will be observed.

-

Reaction Completion: After the addition is complete, heat the reaction mixture to 80-90 °C for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Cool the reaction mixture to room temperature and pour it into a beaker containing ice-cold water (10 volumes). The product will precipitate as a white solid.

-

Quenching: Quench any excess bromine by adding a 10% aqueous solution of sodium thiosulfate until the orange color of the solution disappears.

-

Isolation: Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum. The crude 3,5-Dibromo-4-methoxybenzoic acid can be purified by recrystallization from ethanol if necessary.

Step 2: Reduction to this compound

Rationale: The reduction of a carboxylic acid to a primary alcohol requires a strong reducing agent. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation due to its high reactivity. The reaction proceeds via the formation of an aluminum alkoxide intermediate, which is subsequently hydrolyzed to yield the desired alcohol.

Protocol:

-

Reaction Setup: In a flame-dried 500 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (LiAlH₄, 1.5 eq) in anhydrous tetrahydrofuran (THF, 20 volumes).

-

Addition of Acid: Dissolve the 3,5-Dibromo-4-methoxybenzoic acid (1.0 eq) from Step 1 in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension at 0 °C (ice bath). Vigorous hydrogen gas evolution will be observed.

-

Reaction Completion: After the addition is complete, allow the reaction to warm to room temperature and then gently reflux for 2-4 hours. Monitor the reaction by TLC.

-

Workup (Fieser method): Cool the reaction mixture to 0 °C. Cautiously and sequentially add water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ used in grams. This procedure is critical for generating a granular precipitate that is easy to filter.

-

Isolation: Stir the resulting mixture at room temperature for 30 minutes, then filter through a pad of Celite®. Wash the filter cake thoroughly with THF and ethyl acetate.

-

Purification: Combine the organic filtrates and evaporate the solvent under reduced pressure. The crude this compound can be purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

Characterization and Spectroscopic Analysis

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. Below are the predicted spectroscopic data based on the known structure and analogous compounds.[6][7]

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

-

δ ~7.50 (s, 2H): Aromatic protons (H2, H6). The singlet multiplicity is due to the symmetrical substitution pattern of the benzene ring.

-

δ ~4.65 (s, 2H): Methylene protons (-CH₂OH).

-

δ ~3.90 (s, 3H): Methoxy protons (-OCH₃).

-

δ ~1.80 (br s, 1H): Hydroxyl proton (-OH). This peak may be broad and its chemical shift can vary depending on concentration and solvent purity.

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)

-

δ ~155.0: Quaternary aromatic carbon attached to the methoxy group (C4).

-

δ ~138.0: Quaternary aromatic carbon attached to the -CH₂OH group (C1).

-

δ ~132.0: Aromatic CH carbons (C2, C6).

-

δ ~115.0: Quaternary aromatic carbons attached to bromine (C3, C5).

-

δ ~65.0: Methylene carbon (-CH₂OH).

-

δ ~60.0: Methoxy carbon (-OCH₃).

Mass Spectrometry (MS)

-

Expected [M+H]⁺: m/z 294.9, 296.9, 298.9, showing the characteristic isotopic pattern for a molecule containing two bromine atoms.[5]

Potential Applications in Drug Discovery and Development

While specific biological activities for this compound are not yet extensively documented, its structural motifs are present in numerous bioactive molecules.

-

Scaffold for Bioactive Compounds: The dibromo-substitution provides a platform for generating libraries of compounds through cross-coupling reactions. This is a common strategy in lead optimization to explore the structure-activity relationship (SAR) of a pharmacophore.

-

Antimicrobial and Antioxidant Potential: Many substituted benzyl alcohols and related phenolic compounds exhibit antimicrobial and antioxidant properties.[8][9] The combination of a methoxy group and halogen substituents could modulate these activities.

-

Neuroprotective Agents: Derivatives of methoxybenzyl alcohol have been investigated for their neuroprotective effects, suggesting that this class of compounds may have applications in treating neurodegenerative diseases.

Conclusion

This compound is a highly functionalized and synthetically versatile building block. This guide provides a robust and reliable framework for its synthesis and characterization, grounded in established chemical principles. By offering a self-validating workflow and predictive analytical data, it is intended to lower the barrier to entry for researchers wishing to explore the potential of this compound in medicinal chemistry, drug discovery, and the development of novel organic materials.

References

- (4-bromo-3,5-dimethoxyphenyl)methanol - Chemical Synthesis Database. (2025). Retrieved January 18, 2026.

- (3-bromo-4-methoxyphenyl)methanol - Echemi. (n.d.). Retrieved January 18, 2026.

-

This compound (C8H8Br2O2) - PubChemLite. (n.d.). Retrieved January 18, 2026, from [Link]

- 114113-99-4|this compound|BLD Pharm. (n.d.). Retrieved January 18, 2026.

- 114113-99-4 | this compound | Boroncore. (n.d.). Retrieved January 18, 2026.

- This compound | 114113-99-4 - ChemicalBook. (n.d.). Retrieved January 18, 2026.

- 4-Methoxybenzyl alcohol (P-Methoxy-benzyl alcoho) | Biochemical Assay Reagent | MedChemExpress. (n.d.). Retrieved January 18, 2026.

- Electronic Supplementary Information Platinum thiolate complexes supported by PBP and POCOP pincer ligands as efficient catalysts for hydrosilylation of carbonyl compounds - The Royal Society of Chemistry. (n.d.). Retrieved January 18, 2026.

- Assessing the toxic dose of the potent antioxidant 3,5-dihydroxy-4-methoxybenzyl alcohol in rats - PubMed. (n.d.). Retrieved January 18, 2026.

-

4-methoxyphenyl methanol, (4-メトキシフェニル)メタノール NMR, IR , MASS. (2014). Retrieved January 18, 2026, from [Link]

- Catalytic photooxidation of 4-methoxybenzyl alcohol with a flavin-zinc(II)-cyclen complex. (2004). Chemistry.

- (4-Methoxyphenyl)methanol, CAS No. 105-13-5 - iChemical. (n.d.). Retrieved January 18, 2026.

- synthesis of novel 4-(4-methoxybenzene sulphonyl)-3, 5-dimethyl/3-methyl-5-phenyl/3. (n.d.). Retrieved January 18, 2026.

-

Showing metabocard for 4-Methoxybenzyl alcohol (HMDB0034241) - Human Metabolome Database. (2012). Retrieved January 18, 2026, from [Link]

- Biological evaluation of 3-hydroxybenzyl alcohol, an extrolite produced by Aspergillus nidulans strain KZR-132 - PubMed. (n.d.). Retrieved January 18, 2026.

Sources

- 1. Human Metabolome Database: Showing metabocard for 4-Methoxybenzyl alcohol (HMDB0034241) [hmdb.ca]

- 2. 114113-99-4|this compound|BLD Pharm [bldpharm.com]

- 3. 114113-99-4 | this compound | Boroncore [boroncore.com]

- 4. This compound | 114113-99-4 [chemicalbook.com]

- 5. PubChemLite - this compound (C8H8Br2O2) [pubchemlite.lcsb.uni.lu]

- 6. rsc.org [rsc.org]

- 7. newdrugapprovals.org [newdrugapprovals.org]

- 8. Assessing the toxic dose of the potent antioxidant 3,5-dihydroxy-4-methoxybenzyl alcohol in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Biological evaluation of 3-hydroxybenzyl alcohol, an extrolite produced by Aspergillus nidulans strain KZR-132 - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility and stability of (3,5-Dibromo-4-methoxyphenyl)methanol

An In-Depth Technical Guide to the Solubility and Stability of (3,5-Dibromo-4-methoxyphenyl)methanol

Introduction

This compound is a halogenated aromatic alcohol. Its structure, featuring a dibrominated phenyl ring, a methoxy group, and a primary benzylic alcohol, makes it a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceutical compounds and complex molecular scaffolds. An understanding of its fundamental physicochemical properties—namely solubility and stability—is critical for its effective handling, reaction optimization, formulation, and storage.

This guide provides a comprehensive overview of the predicted solubility and stability characteristics of this compound. In the absence of extensive published data for this specific molecule, we will leverage established principles of physical organic chemistry and provide detailed, field-proven methodologies for its empirical determination. The protocols outlined herein are designed to be self-validating systems, enabling researchers to generate reliable data for their specific applications.

Compound Identification:

-

Structure:

-

Molecular Formula: C₈H₈Br₂O₂

-

Molecular Weight: 295.96 g/mol

-

CAS Numbers: Multiple CAS numbers, including 114113-99-4 and PubChem CID 15923795, have been associated with this structure. Researchers should verify the identity of their material using analytical techniques such as NMR and MS.[1][2]

| Property | Predicted Value | Source |

| XlogP | 2.4 | PubChem[1] |

| Hydrogen Bond Donors | 1 (from -OH) | PubChem[1] |

| Hydrogen Bond Acceptors | 2 (from -OH, -OCH₃) | PubChem[1] |

Part 1: Solubility Profile

The solubility of a compound is a critical parameter that influences its reactivity in solution, its purification, and its bioavailability in pharmaceutical contexts.

Theoretical Solubility Assessment

The molecular structure of this compound provides key insights into its expected solubility profile, based on the principle of "like dissolves like".[3]

-

Polar Features: The presence of a hydroxyl (-OH) group allows the molecule to act as both a hydrogen bond donor and acceptor. The methoxy (-OCH₃) group's oxygen atom can also act as a hydrogen bond acceptor. These features suggest solubility in polar protic solvents (e.g., methanol, ethanol) and polar aprotic solvents (e.g., DMSO, acetone).[4]

-

Nonpolar Features: The benzene ring, substituted with two bromine atoms, creates a large, lipophilic surface area. The predicted octanol-water partition coefficient (XlogP) of 2.4 indicates a moderate degree of lipophilicity, suggesting that the compound will be significantly more soluble in organic solvents than in water.[1]

Predicted Solubility Ranking (Qualitative):

-

High Solubility: Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), Tetrahydrofuran (THF), Acetone.

-

Moderate Solubility: Methanol, Ethanol, Dichloromethane, Ethyl Acetate.

-

Low to Insoluble: Water, Hexanes, Toluene.

Experimental Determination of Thermodynamic (Equilibrium) Solubility

Thermodynamic solubility is the maximum concentration of a compound that can dissolve in a solvent at equilibrium.[5] It is the most accurate measure of solubility and is crucial for formulation and pre-clinical development.[6] The shake-flask method is the gold standard for this determination.[7]

Protocol: Shake-Flask Method for Thermodynamic Solubility

-

Preparation: Add an excess amount of solid this compound (e.g., 2-5 mg) to a glass vial. The key is to ensure that undissolved solid remains at the end of the experiment, confirming saturation.[5]

-

Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired test solvent (e.g., phosphate-buffered saline pH 7.4, water, or an organic solvent) to the vial.[5]

-

Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate for a sufficient period to ensure equilibrium is reached, typically 24 to 72 hours.[6][8]

-

Phase Separation: After incubation, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Sample Collection & Filtration: Carefully withdraw a sample from the supernatant. Immediately filter it through a 0.45 µm filter (e.g., PTFE for organic solvents, PVDF for aqueous solutions) to remove all undissolved particles. This step is critical to avoid overestimation of solubility.[8]

-

Quantification: Dilute the clear filtrate with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[6][9] A standard calibration curve must be prepared using known concentrations of the compound.

Workflow for Thermodynamic Solubility Determination

A visual representation of the shake-flask protocol highlights the critical steps to ensure data integrity.

Caption: Workflow for thermodynamic solubility measurement.

Part 2: Stability Profile

Understanding a compound's stability is essential for defining appropriate storage conditions, predicting shelf-life, and identifying potential degradants that could affect efficacy or safety.[10] Forced degradation (or stress testing) is a systematic way to probe the intrinsic stability of a molecule.[11] The goal is to achieve 5-20% degradation to ensure that the analytical methods can detect impurities and to identify the most likely degradation pathways.[12][13]

Predicted Degradation Pathways

The functional groups in this compound suggest several potential degradation routes:

-

Oxidation: The primary benzylic alcohol is the most likely site for degradation. It can be readily oxidized, first to the corresponding aldehyde (3,5-Dibromo-4-methoxybenzaldehyde) and subsequently to the carboxylic acid (3,5-Dibromo-4-methoxybenzoic acid). This is a common pathway for benzyl alcohols.[14]

-

Photodegradation: Aromatic halides can be susceptible to photolytic cleavage of the carbon-halogen bond. Exposure to UV light could potentially lead to reductive debromination.[15]

-

Acid/Base Hydrolysis: The methoxy ether linkage is generally stable but can be cleaved under harsh acidic conditions (e.g., strong acids at high temperatures). The overall molecule is expected to be relatively stable to hydrolysis under typical pharmaceutical pH conditions (pH 1-9).

Experimental Protocol for Forced Degradation Studies

This protocol is based on the International Council for Harmonisation (ICH) guidelines and is designed to evaluate stability under hydrolytic, oxidative, photolytic, and thermal stress.[11][16]

General Setup:

-

Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

-

For each condition, a control sample (stored at 5°C, protected from light) should be prepared and analyzed alongside the stressed samples.

Stress Conditions:

-

Acidic Hydrolysis:

-

Mix the stock solution with 0.1 M HCl to achieve a final drug concentration of ~100 µg/mL.

-

Incubate at 60°C for 24-48 hours. Analyze samples at intermediate time points.

-

-

Basic Hydrolysis:

-

Mix the stock solution with 0.1 M NaOH to achieve a final drug concentration of ~100 µg/mL.

-

Incubate at 60°C for 24-48 hours. Analyze samples at intermediate time points.

-

-

Oxidative Degradation:

-

Mix the stock solution with 3% hydrogen peroxide (H₂O₂) to achieve a final drug concentration of ~100 µg/mL.

-

Keep at room temperature, protected from light, for 24 hours.[12] Oxidation is often rapid.

-

-

Thermal Degradation (Solid State):

-

Place a small amount of the solid compound in an oven at a temperature below its melting point (e.g., 80°C) for 48 hours.

-

After exposure, dissolve the solid in a suitable solvent for analysis.

-

-

Photostability:

-

Expose both the solid compound and a solution (~100 µg/mL) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[12]

-

A parallel sample should be wrapped in aluminum foil to serve as a dark control.

-

Analysis:

-

Analyze all stressed and control samples by a stability-indicating HPLC-UV method.

-

Calculate the percentage of degradation and check for the formation of new peaks (degradants).

-

Ensure mass balance is maintained, meaning the sum of the parent compound and all degradants should be close to 100% of the initial concentration.[16]

Logic of a Forced Degradation Study

This diagram illustrates the decision-making process and objectives of a forced degradation study.

Caption: Logic flow for forced degradation studies.

Summary & Recommendations for Handling

While specific experimental data is pending, the chemical structure of this compound provides a strong basis for preliminary handling and storage recommendations.

-

Solubility: The compound is expected to have poor aqueous solubility but good solubility in common polar organic solvents like DMSO, THF, and lower alcohols. For biological assays, preparing a concentrated stock solution in DMSO is a standard and recommended practice.[17][18]

-

Stability: The primary benzylic alcohol is a potential liability, particularly in the presence of oxidizing agents. The compound is likely sensitive to strong light.

-

Recommended Storage: To ensure long-term integrity, it is recommended to store this compound as a solid in a tightly sealed container at room temperature or refrigerated (2-8°C), protected from light and kept away from strong oxidizing agents.

This guide provides the theoretical framework and practical, validated protocols for researchers to thoroughly characterize the solubility and stability of this compound, ensuring data quality and facilitating its successful application in research and development.

References

-

AxisPharm. Kinetic Solubility Assays Protocol. Available from: [Link]

-

BioDuro. ADME Solubility Assay. Available from: [Link]

-

Protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). Available from: [Link]

-

Protocols.io. In-vitro Thermodynamic Solubility. Available from: [Link]

-

Bohnert, T., & Gan, L. S. (2013). In vitro solubility assays in drug discovery. PubMed. Available from: [Link]

-

Domainex. Thermodynamic Solubility Assay. Available from: [Link]

-

Evotec. Thermodynamic Solubility Assay. Available from: [Link]

-

Arcinova. A practical guide to forced degradation and stability studies for drug substances. Available from: [Link]

-

STEMart. Forced Degradation Studies. Available from: [Link]

-

Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science. Available from: [Link]

-

Sharma, G., & Saini, V. (2014). Forced Degradation and Stability Testing: Strategies and Analytical Perspectives. International Journal of Pharmaceutical Sciences Review and Research. Available from: [Link]

-

BioPharm International. Forced Degradation Studies: Regulatory Considerations and Implementation. Available from: [Link]

-

PubChem. This compound. Available from: [Link]

-

Dagley, S., et al. (1987). Bacterial degradation of 3,4,5-trimethoxycinnamic acid with production of methanol. Applied and Environmental Microbiology. Available from: [Link]

-

Liyanage, P. P., & Waidyarathne, P. (2022). Mechanistic analysis identifying reaction pathways for rapid reductive photodebromination of polybrominated diphenyl ethers using a novel photocatalyst. Environmental Science: Nano. Available from: [Link]

-

Cheméo. Chemical Properties of 2-Cyclopenten-1-one, 3-ethyl-2-hydroxy-. Available from: [Link]

-

Nakashima, A., et al. (2022). Comparative Effects of the Potent Antioxidant 3,5-Dihydroxy-4-methoxybenzyl Alcohol and Gallic Acid on the Growth and Death of RAW264.7 Macrophages and Lung Cancer A549 Cells In Vitro. MDPI. Available from: [Link]

-

ResearchGate. Synthetic pathway of 3,5-dihydroxy-4-methoxybenzyl alcohol and [d3]. Available from: [Link]

-

PubMed. The novel marine factor 3,5-dihydroxy-4-methoxybenzyl alcohol exhibits anticancer activity by regulating multiple signaling pathways in human glioblastoma cells. Available from: [Link]

Sources

- 1. PubChemLite - this compound (C8H8Br2O2) [pubchemlite.lcsb.uni.lu]

- 2. 114113-99-4|this compound|BLD Pharm [bldpharm.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. CAS 21835-01-8: 3-ethyl-2-hydroxy-2-cyclopenten-1-one [cymitquimica.com]

- 5. In-vitro Thermodynamic Solubility [protocols.io]

- 6. evotec.com [evotec.com]

- 7. enamine.net [enamine.net]

- 8. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 9. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. onyxipca.com [onyxipca.com]

- 12. Forced Degradation Studies - STEMart [ste-mart.com]

- 13. biopharminternational.com [biopharminternational.com]

- 14. medchemexpress.com [medchemexpress.com]

- 15. par.nsf.gov [par.nsf.gov]

- 16. globalresearchonline.net [globalresearchonline.net]

- 17. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 18. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

Part 1: An Introduction to the World of Substituted Bromophenols

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Bromophenols in marine algae and their bioactivities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. semanticscholar.org [semanticscholar.org]

- 6. Bromophenols in Marine Algae and Their Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols - PMC [pmc.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. Antioxidant and Anti-inflammatory Effects of Marine Phlorotannins and Bromophenols Supportive of Their Anticancer Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. "Synthesis and antioxidant activities of benzylic bromophenols inclusiv" by ÇETİN BAYRAK, EDA MEHTAP ÜÇ et al. [journals.tubitak.gov.tr]

- 15. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 16. Mechanistic Insights into the Antioxidant and Pro-oxidant Activities of Bromophenols from Marine Algae: A DFT Investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Synthesis and antioxidant activities of benzylic bromophenols inclusive of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Progress of Bromophenols in Marine Algae from 2011 to 2020: Structure, Bioactivities, and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Antimicrobial activities of the bromophenols from the red alga Odonthalia corymbifera and some synthetic derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Antibacterial bromophenols from the marine red alga Rhodomela confervoides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Anti-Alzheimer’s Disease Activity of Bromophenols from a Red Alga, Symphyocladia latiuscula (Harvey) Yamada - PMC [pmc.ncbi.nlm.nih.gov]

- 24. tandfonline.com [tandfonline.com]

- 25. mdpi.com [mdpi.com]

- 26. Synthesis of Novel Bromophenol with Diaryl Methanes—Determination of Their Inhibition Effects on Carbonic Anhydrase and Acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Bromophenols as inhibitors of protein tyrosine phosphatase 1B with antidiabetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

(3,5-Dibromo-4-methoxyphenyl)methanol: A Trifunctional Building Block for Advanced Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

(3,5-Dibromo-4-methoxyphenyl)methanol is a highly functionalized aromatic compound that has emerged as a important building block in modern organic synthesis. Its unique molecular architecture, featuring two reactive bromine atoms, an influential methoxy group, and a versatile benzylic alcohol, offers a powerful platform for the construction of complex molecular scaffolds. This guide provides a comprehensive overview of its properties, synthesis, and reactivity, with a focus on its strategic application in palladium-catalyzed cross-coupling reactions and other key transformations. Detailed, field-proven protocols and mechanistic insights are presented to empower researchers in leveraging this trifunctional synthon for applications in drug discovery, materials science, and agrochemicals.

Introduction: Physicochemical Properties and Strategic Value

The utility of this compound in organic synthesis is derived from the distinct and complementary reactivity of its three primary functional groups. This "trifecta" allows for a multi-directional approach to molecular elaboration, where each site can be addressed with a high degree of chemical specificity.

Molecular Structure and Properties

The foundational characteristics of this building block are summarized below. These properties are essential for understanding its behavior in reaction media and for developing appropriate purification strategies.

| Property | Value | Reference |

| Molecular Formula | C₈H₈Br₂O₂ | [1] |

| Molecular Weight | 295.96 g/mol | [1] |

| Appearance | (Typically) White to off-white solid | N/A |

| Monoisotopic Mass | 293.8891 Da | [1] |

| XlogP (Predicted) | 2.4 | [1] |

The Strategic Trifecta: Reactivity of Key Functional Groups

The power of this compound lies in the orthogonal reactivity of its functional groups, which can be selectively addressed to build molecular complexity.

Caption: Key reactive sites on this compound.

-

The Dibromo Substituents : The two bromine atoms are the primary handles for carbon-carbon and carbon-heteroatom bond formation.[2] They are ideal electrophilic partners in a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.[2][3] The presence of two bromines allows for either mono- or di-functionalization, providing a route to symmetrically or asymmetrically substituted derivatives.

-

The Benzylic Alcohol : The primary alcohol group is a versatile functional handle. It can be easily oxidized to the corresponding aldehyde or carboxylic acid, providing entry into a different class of compounds.[4] Alternatively, it can be converted into a benzyl halide for subsequent nucleophilic substitution reactions or transformed into esters and ethers for protection or to act as linkers.[4][5][6]

-

The Methoxy Group : While less reactive, the methoxy group is not merely a spectator. As an electron-donating group, it influences the electronic properties of the aromatic ring, which can affect the kinetics of cross-coupling reactions. In the context of drug discovery, the methoxy group is a prevalent substituent that can favorably impact ligand-target binding, physicochemical properties, and ADME (Absorption, Distribution, Metabolism, and Excretion) parameters.[7]

Core Synthetic Transformations

The strategic value of this compound is realized through a series of high-yield, well-established chemical transformations. The following workflow illustrates the primary synthetic pathways accessible from this building block.

Caption: Synthetic pathways originating from the core building block.

Palladium-Catalyzed Cross-Coupling Reactions

The C-Br bonds are exceptionally well-suited for palladium-catalyzed reactions, which are cornerstones of modern synthetic chemistry for their reliability and functional group tolerance.[2] These reactions allow for the precise installation of carbon and nitrogen substituents.[2]

-

Suzuki-Miyaura Coupling : This reaction forms C-C bonds by coupling the aryl bromide with an organoboron reagent (e.g., boronic acids or esters). It is a robust method for constructing biaryl scaffolds, which are common motifs in pharmaceuticals.[8]

-

Buchwald-Hartwig Amination : Essential for synthesizing arylamines, this reaction couples the aryl bromide with a primary or secondary amine. This is a critical transformation in medicinal chemistry, as the arylamine moiety is a key pharmacophore in many drug candidates.

-

Sonogashira Coupling : This method creates a C-C bond between the aryl bromide and a terminal alkyne, catalyzed by both palladium and copper. The resulting aryl alkynes are versatile intermediates for further transformations or as components in materials science.

The presence of two bromine atoms offers the possibility of sequential or double coupling. A carefully controlled reaction using one equivalent of the coupling partner can favor mono-substitution, leaving the second bromine available for a subsequent, different coupling reaction to create complex, unsymmetrical molecules.

Transformations of the Benzylic Alcohol

The benzylic alcohol provides a secondary axis for synthetic diversification.

-

Oxidation : Mild oxidizing agents like pyridinium chlorochromate (PCC) or manganese dioxide (MnO₂) will convert the alcohol to (3,5-Dibromo-4-methoxyphenyl)carbaldehyde . Stronger oxidants, such as potassium permanganate, can yield the corresponding 3,5-Dibromo-4-methoxybenzoic acid . The latter is also a versatile building block for creating amides and esters.[3][4]

-

Conversion to Halides : Reagents like phosphorus tribromide (PBr₃) or thionyl chloride (SOCl₂) can transform the alcohol into the more reactive 3,5-dibromo-1-(bromomethyl)-2-methoxybenzene or its chloro-analogue. This creates a potent electrophilic site for SN1 or SN2 reactions.[4][9][10]

-

Esterification : Standard acid-catalyzed esterification or coupling with a carboxylic acid using reagents like DCC affords benzyl esters.[5] These esters can serve as protecting groups that are removable via mild hydrogenolysis.[5]

Detailed Experimental Protocols

The following protocols are self-validating systems, providing a reliable starting point for laboratory synthesis. The causality behind key steps is explained to ensure both reproducibility and a deeper understanding of the reaction mechanics.

Protocol: Suzuki-Miyaura Cross-Coupling

This procedure details the mono-arylation of this compound with a generic arylboronic acid.

Objective: To synthesize (3-Bromo-5-aryl-4-methoxyphenyl)methanol.

| Reagent | M.W. ( g/mol ) | Eq. | Amount |

| This compound | 295.96 | 1.0 | (user defined) |

| Arylboronic Acid | - | 1.1 | (user defined) |

| Pd(dppf)Cl₂ | 731.74 | 0.06 | (user defined) |

| K₂CO₃ (or other base) | 138.21 | 3.0 | (user defined) |

| Toluene/H₂O (1:1) | - | - | (user defined) |

Procedure:

-

Inert Atmosphere Preparation (Causality: The Pd(0) active catalyst is oxygen-sensitive and can be deactivated through oxidation. An inert atmosphere is critical for catalytic turnover.) : To an oven-dried Schlenk flask, add this compound (1.0 eq.), the arylboronic acid (1.1 eq.), Pd(dppf)Cl₂ (6.0 mol %), and the base (e.g., K₂CO₃, 3.0 eq.).[11]

-

Solvent Addition : Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times. Add the degassed solvent system (e.g., 1:1 toluene/H₂O) via syringe.[11]

-

Reaction Execution : Heat the reaction mixture to 60-80 °C and stir vigorously for 12-18 hours.[11]

-

Monitoring (Self-Validation) : Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS to confirm the consumption of the starting material.

-

Work-up and Purification : Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired product.

Protocol: Buchwald-Hartwig Amination

This protocol describes the mono-amination of the building block with a generic secondary amine.

Objective: To synthesize (3-Bromo-5-(dialkylamino)-4-methoxyphenyl)methanol.

| Reagent | M.W. ( g/mol ) | Eq. | Amount |

| This compound | 295.96 | 1.0 | (user defined) |

| Secondary Amine (e.g., Morpholine) | - | 1.2 | (user defined) |

| Pd₂(dba)₃ | 915.72 | 0.02 | (user defined) |

| XPhos (or other phosphine ligand) | 476.62 | 0.04 | (user defined) |

| NaOtBu (or other strong base) | 96.10 | 1.5 | (user defined) |

| Anhydrous Toluene | - | - | (user defined) |

Procedure:

-

Inert Atmosphere Preparation (Causality: As with Suzuki coupling, the palladium catalyst and phosphine ligands are air-sensitive.) : In a glovebox or under a positive flow of inert gas, add Pd₂(dba)₃ (2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.5 eq.) to an oven-dried reaction vessel.[3]

-

Reagent Addition : Add this compound (1.0 eq.) and anhydrous toluene. Finally, add the amine (1.2 eq.) to the mixture.[3]

-

Reaction Execution : Seal the vessel and heat the mixture to 80-110 °C with vigorous stirring for 16-24 hours.[3]

-

Monitoring (Self-Validation) : Track the disappearance of the starting material using TLC or LC-MS.

-